

Application Notes and Protocols for ^{13}C NMR Spectroscopy of Octane Derivatives

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Compound of Interest

Compound Name: *3-Ethyl-2,5-dimethyloctane*

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Introduction

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides direct information about the carbon skeleton, including the number of non-equivalent carbon atoms, their hybridization state, and their chemical environment. This application note provides a detailed guide to the ^{13}C NMR spectroscopy of octane and its derivatives. Octane derivatives are fundamental structures in organic chemistry and are integral components of many larger molecules of pharmaceutical and industrial importance. Understanding their ^{13}C NMR spectral characteristics is crucial for synthesis confirmation, impurity profiling, and metabolic studies.

Principles of ^{13}C NMR Spectroscopy of Alkanes

The chemical shift (δ) in ^{13}C NMR is influenced by the electronic environment of the carbon nucleus. For alkanes like octane and its derivatives, the chemical shifts are primarily affected by:

- Substitution: The number of attached carbon atoms (quaternary, tertiary, secondary, primary) influences the chemical shift.
- Inductive Effects: Electronegative substituents (e.g., -OH, -Br, -Cl) cause a downfield shift (higher ppm) for the carbon atom they are attached to (α -carbon) and, to a lesser extent, for

the adjacent carbon (β -carbon).

- Stereochemistry: The spatial arrangement of atoms can influence the chemical environment and thus the chemical shift. For example, cis and trans isomers of alkenes will exhibit different chemical shifts for the carbons involved in the double bond and the adjacent carbons.[1]

Due to the symmetry in the n-octane molecule, it exhibits only four signals in its ^{13}C NMR spectrum, as there are four pairs of chemically equivalent carbon atoms.[2]

Data Presentation: ^{13}C NMR Chemical Shifts of Octane Derivatives

The following table summarizes the ^{13}C NMR chemical shifts (in ppm) for n-octane and a selection of its derivatives. All data is referenced to tetramethylsilane (TMS) at 0.0 ppm. The solvent is typically deuterated chloroform (CDCl_3), which shows a characteristic triplet at approximately 77 ppm.[3]

Compound	C1	C2	C3	C4	C5	C6	C7	C8
n-Octane	14.1	22.7	31.9	29.2	29.2	31.9	22.7	14.1
1-Octanol [4]	63.0	32.6	25.7	29.4	29.2	31.8	22.6	14.0
2-Octanol [5][6]	23.5	68.0	39.5	25.9	29.5	32.0	22.7	14.1
3-Octanol	14.1	22.6	72.9	36.5	25.5	31.8	22.6	14.1
4-Octanol [7]	14.1	22.9	36.6	71.3	36.6	22.9	14.1	-
1-Chlorooctane [8]	45.1	32.7	26.8	29.1	29.0	31.7	22.6	14.0
2-Bromoocetane	27.6	53.5	37.8	28.5	29.0	31.5	22.5	14.0
cis-2-Octene [9][10]	12.4	123.3	130.3	29.6	29.1	31.8	22.6	14.0
trans-2-Octene [11][12]	17.8	124.9	131.1	32.4	29.0	31.7	22.6	14.0
cis-3-Octene [13]	14.4	20.6	128.9	130.1	27.2	29.5	22.6	14.0

trans-3-

Octene[14] [15]	14.4	25.8	130.3	131.4	32.5	29.4	22.6	14.0
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cis-4-

Octene[16] [17]	14.2	23.1	29.8	129.8	129.8	29.8	23.1	14.2
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trans-4-

Octene[18] [19]	14.2	23.2	35.1	131.2	131.2	35.1	23.2	14.2
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Note: Chemical shifts are reported to one decimal place. Values may vary slightly depending on the solvent and concentration.

Experimental Protocols

This section outlines a general procedure for acquiring high-quality ^{13}C NMR spectra of octane derivatives.

1. Sample Preparation

- Materials:
 - Octane derivative (10-50 mg)
 - Deuterated solvent (e.g., CDCl_3) (0.5-0.7 mL)
 - Tetramethylsilane (TMS) (as internal standard, often pre-mixed in solvent)
 - 5 mm NMR tube
 - Pasteur pipette
 - Vial
- Procedure:

- Weigh 10-50 mg of the octane derivative into a clean, dry vial.
- Add 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing TMS.
- Gently swirl the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- Software: Standard NMR acquisition and processing software.
- Typical ^{13}C NMR Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments). This decouples the protons, resulting in a spectrum with single lines for each carbon, which simplifies interpretation.
 - Spectral Width: 0 to 220 ppm. This range covers the vast majority of carbon chemical shifts in organic molecules.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds. A longer delay is important for quantitative analysis, allowing all carbons, especially quaternary carbons, to fully relax between pulses.
 - Number of Scans: 256 to 1024 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ^{13}C (1.1%).
 - Temperature: 298 K (25 °C).

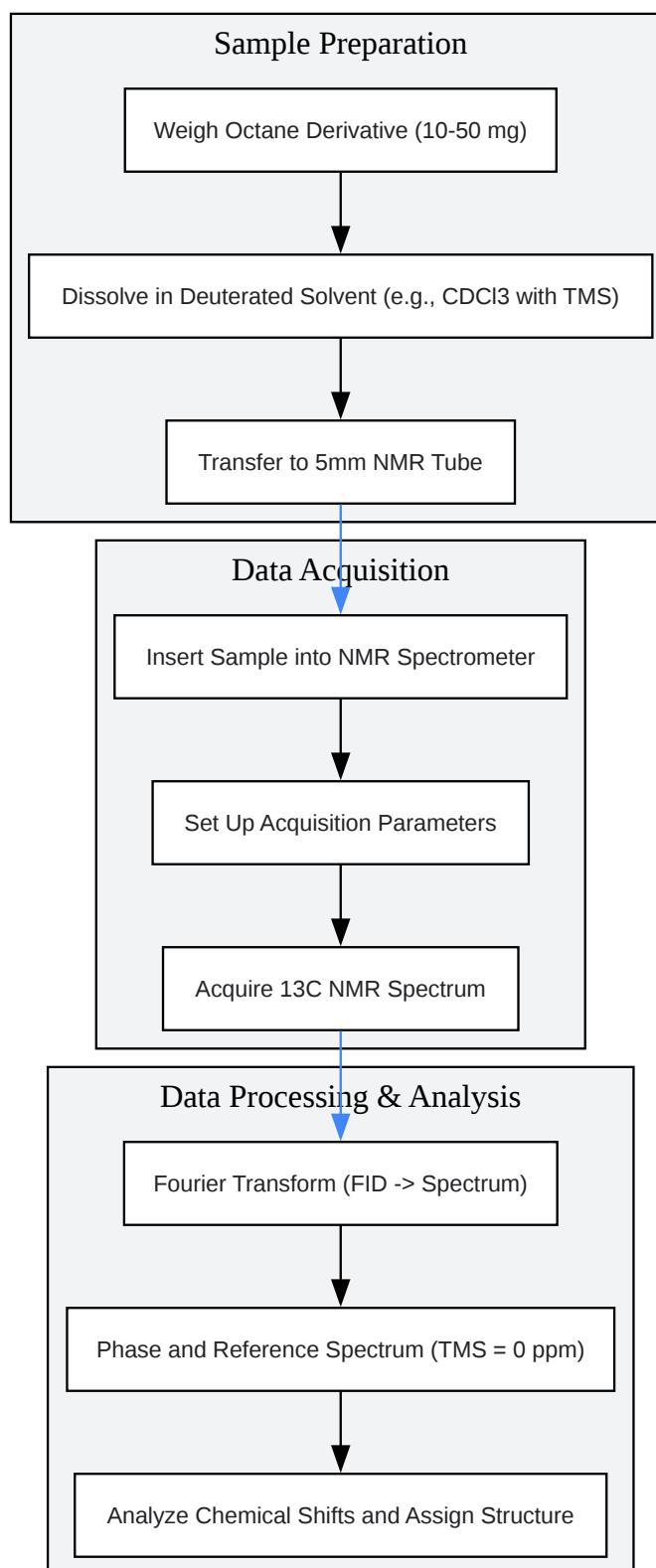
3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase the spectrum to obtain pure absorption lineshapes.
- Reference the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not present, the solvent peak can be used as a secondary reference (e.g., the center of the CDCl_3 triplet at 77.16 ppm).
- Perform baseline correction to ensure a flat baseline.
- Integrate the signals if quantitative analysis is required (note: for standard proton-decoupled spectra, integrations are not always reliable due to the Nuclear Overhauser Effect).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the ^{13}C NMR analysis of an octane derivative.

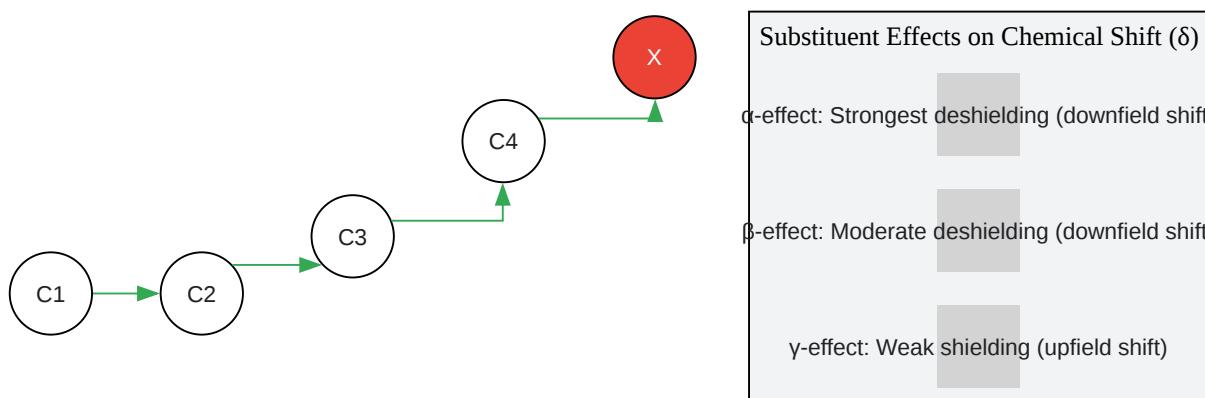


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Caption: Experimental workflow for ^{13}C NMR analysis of octane derivatives.

Logical Relationship of Substituent Effects on ¹³C Chemical Shifts

The following diagram illustrates the influence of a generic electronegative substituent (X) on the ¹³C chemical shifts of an octane chain.



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Caption: Influence of an electronegative substituent on ¹³C chemical shifts.

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